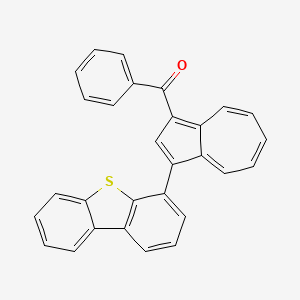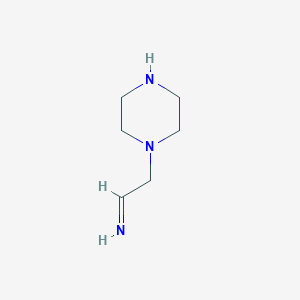
1-Piperazineethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanimine, also known as 1-(2-Aminoethyl)piperazine, is an organic compound with the molecular formula C₆H₁₅N₃ and a molecular weight of 129.2034 g/mol . It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of an aminoethyl group attached to the piperazine ring. This compound is commonly used in various chemical and industrial applications due to its versatile chemical properties.
Preparation Methods
1-Piperazineethanimine can be synthesized through several methods. One common synthetic route involves the reaction of piperazine with ethylenediamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods often involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
1-Piperazineethanimine undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Scientific Research Applications
1-Piperazineethanimine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: This compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including antifungal and antiviral agents.
Mechanism of Action
The mechanism of action of 1-Piperazineethanimine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The compound’s ability to form hydrogen bonds and interact with various functional groups makes it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
1-Piperazineethanimine can be compared with other similar compounds such as:
Piperazine: The parent compound, which lacks the aminoethyl group, making it less reactive in certain chemical reactions.
N-Methylpiperazine: Contains a methyl group instead of an aminoethyl group, leading to different chemical and biological properties.
N,N-Dimethylpiperazine: Features two methyl groups, which significantly alter its reactivity and applications.
This compound stands out due to its unique combination of the piperazine ring and the aminoethyl group, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
871737-15-4 |
|---|---|
Molecular Formula |
C6H13N3 |
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2-piperazin-1-ylethanimine |
InChI |
InChI=1S/C6H13N3/c7-1-4-9-5-2-8-3-6-9/h1,7-8H,2-6H2 |
InChI Key |
DZCFEGFIXJLAHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Fluorophenyl)ethenyl]-4,6-dimethyl-1,3,5-triazine](/img/structure/B15169936.png)
![N-[(1E)-3-Oxo-1-buten-1-yl]benzamide](/img/structure/B15169938.png)

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)
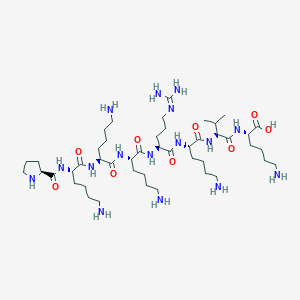
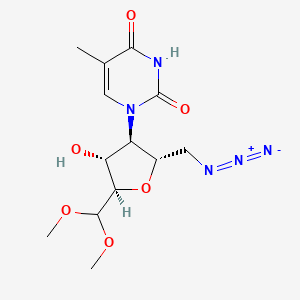
![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)
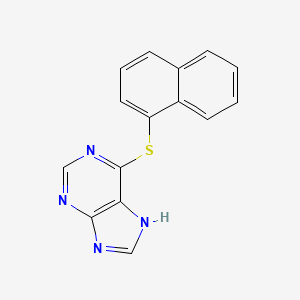
![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![Phosphonic acid, [(4-bromophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B15169991.png)
![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)
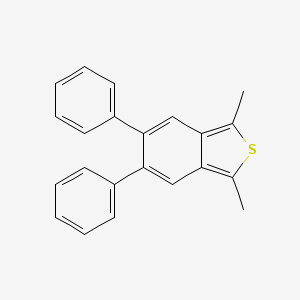
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
